

Physicochemical characteristics of Methylbenzethonium chloride for experimental design.

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Compound of Interest

Compound Name: Methylbenzethonium chloride

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Methylbenzethonium Chloride: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Methylbenzethonium chloride**, a quaternary ammonium compound with significant applications in research and development. This document is intended to serve as a foundational resource for the design of experiments, offering key data, detailed protocols, and visualizations of its molecular interactions.

Physicochemical Characteristics

Methylbenzethonium chloride is a synthetic quaternary ammonium salt. Its structure, featuring a permanently charged nitrogen atom, imparts potent surfactant and antimicrobial properties. A summary of its key physicochemical data is presented below.



Property	Value	Reference(s)
Chemical Name	N,N-Dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]benzenemethanaminium chloride	
Synonyms	Hyamine 10X, Diaparene Chloride	[1]
CAS Number	25155-18-4	
Molecular Formula	C28H44CINO2	[2]
Molecular Weight	462.11 g/mol	[2]
Appearance	Colorless or white crystals; odorless; bitter taste.	[1][3]
Melting Point	161-163 °C	[1]
Solubility	Freely soluble in water, alcohol, and chloroform. Insoluble in ether. An estimated water solubility is 0.1643 mg/L at 25 °C.	[1][2]
рКа	As a quaternary ammonium compound, Methylbenzethonium chloride is a strong electrolyte and is permanently charged. It does not have a pKa in the traditional sense.	
Stability	Relatively stable. Can be inactivated by soaps and other anionic surfactants. Adsorbed by various substances.	[3]



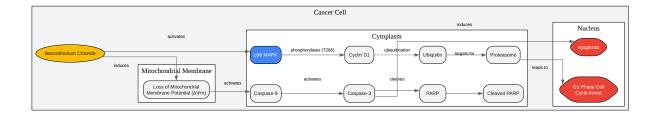
Mechanism of Action

The primary mechanism of action for **Methylbenzethonium chloride**'s antimicrobial activity is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3]

In the context of its potential as an anticancer agent, research on the closely related compound Benzethonium chloride suggests a multi-faceted mechanism. It has been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspases.[4][5] Furthermore, it can cause cell cycle arrest at the G1 phase by promoting the p38-mediated degradation of cyclin D1.[5][6]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for Benzethonium chloride-induced apoptosis and cell cycle arrest in cancer cells, which is a valuable starting point for investigating **Methylbenzethonium chloride**'s effects.



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Proposed signaling pathway of Benzethonium Chloride leading to apoptosis and cell cycle arrest.



Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **Methylbenzethonium chloride**. Disclaimer: These protocols are based on established methods for the closely related compound Benzethonium chloride and may require optimization for **Methylbenzethonium chloride**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
- · Bacterial culture in logarithmic growth phase
- Methylbenzethonium chloride stock solution
- Sterile pipette tips and multichannel pipette
- Incubator
- Microplate reader (optional)

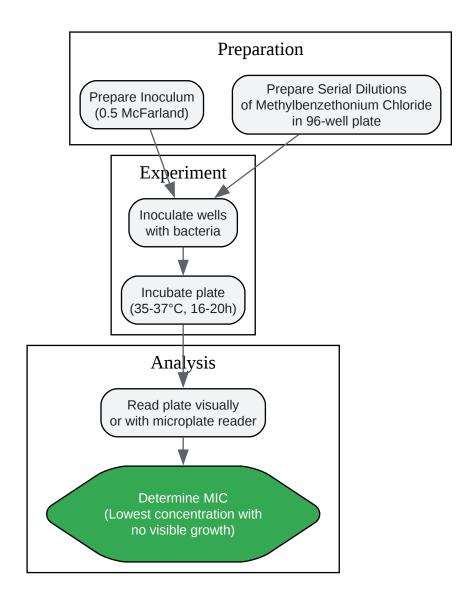
Procedure:

- Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Serial Dilution: Add 100 μL of sterile broth to wells 2-12 of a 96-well plate. Add 200 μL of the
 Methylbenzethonium chloride stock solution (at twice the highest desired test



concentration) to well 1. Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 μ L from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (broth only).

- Inoculation: Add 100 μL of the prepared inoculum to wells 1-11.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of Methylbenzethonium chloride with no visible turbidity.



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Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Materials:

- Human cancer cell line (e.g., FaDu, A549)
- Complete cell culture medium
- Methylbenzethonium chloride stock solution
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of medium. Incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of Methylbenzethonium chloride in complete culture medium. Replace the old medium with 100 μL of the compound dilutions. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

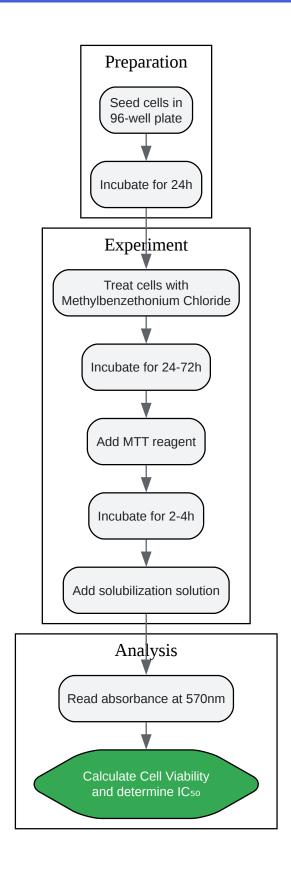
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- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting viability against the logarithm of the compound concentration.





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Workflow for the MTT cytotoxicity assay.



Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of **Methylbenzethonium chloride** in a sample. Method development and validation are crucial for accurate results.[9] [10][11][12]

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid or other suitable buffer components
- Methylbenzethonium chloride reference standard

Procedure:

- Standard Preparation: Prepare a stock solution of the **Methylbenzethonium chloride** reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing Methylbenzethonium chloride in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.
- Chromatographic Conditions (Example):
 - Mobile Phase: A gradient of water (with 0.1% acetic acid) and acetonitrile (with 0.1% acetic acid).

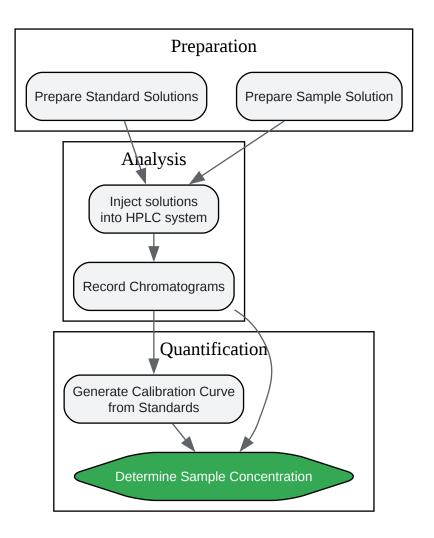


Flow Rate: 1.0 mL/min.

Detection Wavelength: 275 nm.

Injection Volume: 10 μL.

- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the standards against
 their concentration. Determine the concentration of **Methylbenzethonium chloride** in the
 sample by comparing its peak area to the calibration curve.



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General workflow for quantification by HPLC.



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